- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters, Tetrahedron, 2015, 71(50), 9388-9395

Cas no 94-08-6 (Ethyl p-toluate)

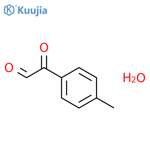

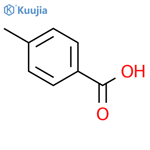

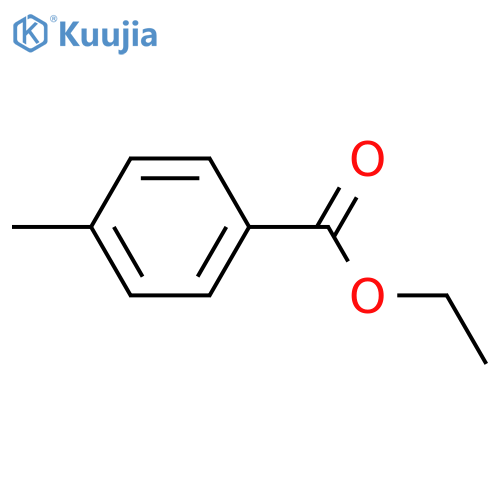

Ethyl p-toluate structure

Produktname:Ethyl p-toluate

Ethyl p-toluate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 4-methylbenzoate

- ETHYL 4-TOLUATE

- ETHYL P-METHYLBENZOATE

- ETHYL P-TOLUATE

- 4-METHYLBENZOIC ACID ETHYL ESTER

- Benzoic acid, 4-methyl-, ethyl ester

- p-Toluylic acid, ethyl ester

- PTE-ESTER

- 4-Methylbenzoesaeureethylester

- ETHYL-p-TOLUATE

- p-Toluic acid ethyl ester

- 4-methyl-benzoic acid ethyl ester

- ETHYL PARA TOLUATE

- XUF0SQ8L2J

- NWPWRAWAUYIELB-UHFFFAOYSA-N

- Ethyl4-methylbenzoate

- Ethyl P-methyl Benzoate

- PubChem15489

- Ethyl 4-methyl-benzoate.

- 4-Methylbenzoic acid ethyl

- p-Toluic acid, ethyl ester

- DSSTox_RID_82745

- DSSTox_CID_28186

- DSSTox_GSID_48211

- p-Toluyli

- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)

- 4-Methyl-1-benzoic acid ethyl ester

- NSC 24767

- Ethyl p-toluate

-

- MDL: MFCD00009117

- Inchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

- InChI-Schlüssel: NWPWRAWAUYIELB-UHFFFAOYSA-N

- Lächelt: O=C(C1C=CC(C)=CC=1)OCC

- BRN: 1863756

Berechnete Eigenschaften

- Genaue Masse: 164.08373g/mol

- Oberflächenladung: 0

- XLogP3: 2.9

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 3

- Monoisotopenmasse: 164.08373g/mol

- Monoisotopenmasse: 164.08373g/mol

- Topologische Polaroberfläche: 26.3Ų

- Schwere Atomanzahl: 12

- Komplexität: 146

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Colorless or yellowish liquid

- Dichte: 1.025 g/mL at 25 °C(lit.)

- Schmelzpunkt: Not available

- Siedepunkt: 232°C

- Flammpunkt: Fahrenheit: 210.2° f

Celsius: 99° c - Brechungsindex: n20/D 1.508(lit.)

- PSA: 26.30000

- LogP: 2.17170

- Merck: 3840

- Dampfdruck: 0.0±0.4 mmHg at 25°C

Ethyl p-toluate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S23-S24/25

- Risikophrasen:R36/37/38

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl p-toluate Zolldaten

- HS-CODE:2916399090

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

Ethyl p-toluate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-25g |

Ethyl 4-methylbenzoate |

94-08-6 | 98% | 25g |

¥52 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-100g |

Ethyl 4-methylbenzoate |

94-08-6 | 98% | 100g |

¥107.00 | 2024-04-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 172693-250ML |

Ethyl p-toluate |

94-08-6 | 250ml |

¥1710.2 | 2023-12-10 | ||

| eNovation Chemicals LLC | Y1043323-500g |

Ethyl 4-methylbenzoate |

94-08-6 | 97% | 500g |

$80 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |

Ethyl p-toluate |

94-08-6 | 99% | 25g |

¥82.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |

Ethyl p-toluate |

94-08-6 | 97% | 10g |

¥27 | 2024-07-19 | |

| Cooke Chemical | A3941612-500G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 500g |

RMB 583.20 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808716-1kg |

Ethyl 4-methylbenzoate |

94-08-6 | 97% | 1kg |

1,218.00 | 2021-05-17 | |

| Cooke Chemical | A3941612-10G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 10g |

RMB 35.20 | 2025-02-20 | |

| Cooke Chemical | A3941612-25G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 25g |

RMB 63.20 | 2025-02-20 |

Ethyl p-toluate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ; 30 h, 65 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) , Carbon nitride (C3N4) ; 12 h, rt

Referenz

- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes, ChemistrySelect, 2017, 2(12), 3437-3443

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 30 min, rt; 8 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye, Journal of Fluorescence, 2021, 31(6), 1645-1664

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene

Referenz

- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles, Sulfur Letters, 1990, 11(4-5), 177-84

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 8 h, 90 °C

Referenz

- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents, Angewandte Chemie, 2011, 50(21), 4901-4904

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ; 3 h, 1 atm, 70 °C

Referenz

- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides, RSC Advances, 2014, 4(73), 38986-38999

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ; 12 h, rt

Referenz

- Organocatalyzed Anodic Oxidation of Aldehydes, Journal of the American Chemical Society, 2012, 134(30), 12374-12377

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sulfonyl fluoride , Diisopropylethylamine Solvents: 1,2-Dichloroethane ; 5 h, rt

Referenz

- Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols at, Synthesis, 2019, 51(20), 3901-3907

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water , 1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ; 4 h, 50 °C

Referenz

- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4], RSC Advances, 2015, 5(32), 24936-24943

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ; rt; 24 h, 145 - 155 °C

Referenz

- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ; 10 h, 3 bar, 100 °C

Referenz

- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ; rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C

Referenz

- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions, Green Chemistry, 2018, 20(11), 2465-2471

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt → reflux; 6 h, reflux; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Improved process of ethyl p-methylbenzoate esterification synthesis, Shandong Huagong, 2004, 33(2), 12-13

Synthetic Routes 20

Ethyl p-toluate Raw materials

- Ethyl 4-bromobenzoate

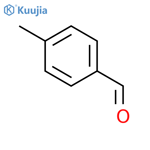

- 4-Methylbenzaldehyde

- Benzeneacetaldehyde,4-methyl-a-oxo-

- Methyl p-Toluate

- 4-Methylbenzoic acid

- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)

- p-Toluoyl chloride

- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex

- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE

- Chloro(Methyl)Zinc

- 4-Methylpropiophenone

- Potassium Ethoxy(oxo)acetate

Ethyl p-toluate Preparation Products

Ethyl p-toluate Verwandte Literatur

-

1. Proceedings of the Chemical Society, Vol. 20, Nos. 274–287, January–December 1904

-

2. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolitesKeith Smith,Gamal A. El-Hiti,Mark E. W. Hammond,Dawoud Bahzad,Zhaoqiang Li,Christophe Siquet J. Chem. Soc. Perkin Trans. 1 2000 2745

-

3. LXIV.—Experiments on the synthesis of the terpenes. Part II. Synthesis of Δ3-p-menthenol(8), Δ3.8(9)-p-menthadiene, p-menthanol(8), Δ8(9)-p-menthene, and p-menthaneWilliam Henry Perkin,Samuel Shrowder Pickles J. Chem. Soc. Trans. 1905 87 639

-

4. 168. The activation energy of organic reactions. Part III. The kinetics of acid hydrolysis of estersE. W. Timm,C. N. Hinshelwood J. Chem. Soc. 1938 862

-

Daniele Ragno,Olga Bortolini,Pier Paolo Giovannini,Alessandro Massi,Salvatore Pacifico,Anna Zaghi Org. Biomol. Chem. 2014 12 5733

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäureester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäuren und Derivate Benzonsäureester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

94-08-6 (Ethyl p-toluate) Verwandte Produkte

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 89-71-4(Methyl o-toluate)

- 87-24-1(Ethyl 2-methylbenzoate)

- 1679-64-7(Mono-Methyl terephthalate)

- 120-51-4(Benzyl benzoate)

- 93-97-0(Benzoic anhydride)

- 99-36-5(Methyl 3-methylbenzoate)

- 140-11-4(Benzyl acetate)

- 2172441-33-5(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(propan-2-yl)butanamido}propanoic acid)

Empfohlene Lieferanten

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge